

In-Depth Technical Guide to 1-Bromo-3,5-diiiodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-3,5-diiiodobenzene**

Cat. No.: **B120974**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and a detailed synthesis protocol for **1-Bromo-3,5-diiiodobenzene**, a key intermediate in organic synthesis.

Core Molecular Data

1-Bromo-3,5-diiiodobenzene is a halogenated aromatic compound with the chemical formula $C_6H_3BrI_2$. Its molecular structure is foundational for the development of more complex molecules in medicinal chemistry and materials science.

Molecular Weight Breakdown

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below details the contribution of each element to the total molecular weight of **1-Bromo-3,5-diiiodobenzene**.

Element	Symbol	Atomic Weight (g/mol)	Count	Total Contribution (g/mol)
Carbon	C	12.011	6	72.066
Hydrogen	H	1.008	3	3.024
Bromine	Br	79.904	1	79.904
Iodine	I	126.904	2	253.808
Total		408.802		

The experimentally determined and commonly cited molecular weight is 408.8 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synthesis of 1-Bromo-3,5-diiodobenzene: An Experimental Protocol

The following is a representative multi-step synthesis protocol for **1-Bromo-3,5-diiodobenzene**, adapted from established methods for analogous halogenated benzenes. This synthesis involves the protection of an aniline derivative, followed by sequential halogenation and subsequent deamination.

Materials and Reagents

- Aniline
- Acetic Anhydride
- Glacial Acetic Acid
- Bromine
- Iodine Monochloride
- Sodium Bisulfite (saturated solution)
- Hydrochloric Acid (concentrated)

- Ethanol
- Sodium Nitrite
- Diethyl Ether
- Magnesium Sulfate
- Methanol

Step-by-Step Procedure

- Acetylation of Aniline:
 - In a round-bottom flask, dissolve aniline in glacial acetic acid.
 - Slowly add acetic anhydride to the solution while stirring.
 - Heat the mixture under reflux for 1 hour.
 - Pour the cooled reaction mixture into ice-water to precipitate the acetanilide.
 - Collect the solid by vacuum filtration and wash with cold water.
- Bromination of Acetanilide:
 - Dissolve the dried acetanilide in glacial acetic acid.
 - Slowly add a solution of bromine in glacial acetic acid dropwise while stirring.
 - Continue stirring for 30 minutes after the addition is complete.
 - Pour the reaction mixture into water to precipitate the 4-bromoacetanilide.
 - Collect the product by vacuum filtration and wash with water.
- Iodination of 4-Bromoacetanilide:
 - Suspend the 4-bromoacetanilide in a mixture of glacial acetic acid and water.

- Add iodine monochloride solution dropwise to the stirred suspension.
- Heat the mixture to approximately 90°C until the dark purple color disappears, adding saturated sodium bisulfite solution if necessary to decolorize.
- Cool the mixture in an ice bath to precipitate the 4-bromo-2,6-diiodoacetanilide.
- Collect the solid by vacuum filtration and wash with cold 33% acetic acid, followed by cold water.

- Hydrolysis of 4-Bromo-2,6-diiodoacetanilide:
 - Combine the 4-bromo-2,6-diiodoacetanilide with ethanol and concentrated hydrochloric acid.
 - Heat the mixture under reflux for 1 hour to hydrolyze the amide.
 - Cool the reaction mixture and pour it over ice to precipitate the 4-bromo-2,6-diiodoaniline hydrochloride.
 - Neutralize with a base (e.g., sodium hydroxide solution) to obtain the free aniline.
 - Collect the solid by vacuum filtration and wash with water.
- Deamination of 4-Bromo-2,6-diiodoaniline:
 - Dissolve the 4-bromo-2,6-diiodoaniline in absolute ethanol.
 - Add concentrated sulfuric acid dropwise while stirring in an ice bath.
 - Add powdered sodium nitrite in portions, keeping the temperature below 5°C.
 - Allow the reaction to warm to room temperature and then heat gently to complete the deamination.
 - Pour the reaction mixture into water and extract the product with diethyl ether.
 - Wash the ether extract with water and dry over magnesium sulfate.

- Evaporate the diethyl ether to obtain the crude **1-Bromo-3,5-diiodobenzene**.
- Purification:
 - Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure **1-Bromo-3,5-diiodobenzene**.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of **1-Bromo-3,5-diiodobenzene** from aniline.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Bromo-3,5-diiodobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3,5-dichlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文档 [docs.google.com]
- 3. medium.com [medium.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 1-Bromo-3,5-diiodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120974#1-bromo-3-5-diiodobenzene-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com